3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol

Organic Synthesis Medicinal Chemistry Building Blocks

Researchers often require multi-step synthesis to install hydroxyalkyl handles onto γ-sultam scaffolds. 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol eliminates this bottleneck, providing a pre-functionalized core with a primary alcohol for immediate derivatization. • Directly esterify, oxidize, or conjugate without protecting-group chemistry. • Water-soluble crystalline powder suited for aqueous assays. • Available in 97% purity with analytical documentation (NMR, HPLC). Streamline your medicinal chemistry or polymer synthesis workflow with this ready-to-use building block.

Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
CAS No. 1157045-96-9
Cat. No. B1438898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
CAS1157045-96-9
Molecular FormulaC6H13NO3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)CCCO
InChIInChI=1S/C6H13NO3S/c8-5-1-3-7-4-2-6-11(7,9)10/h8H,1-6H2
InChIKeyPGMQUNVLFWDUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol Procurement Guide


3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol (CAS 1157045-96-9) is a γ-sultam derivative characterized by a five-membered isothiazolidine 1,1-dioxide core bearing a 3-hydroxypropyl substituent . This heterocyclic sulfonamide features the saturated 1,2-thiazolidine ring with a sulfonyl group, imparting distinct reactivity as an organic building block [1]. The compound is offered by multiple research chemical suppliers in purities of 95% or higher, with prices ranging from approximately £413 for 250 mg to £1119 for 1 g . Its primary applications lie in organic synthesis and medicinal chemistry, where the hydroxyl handle enables further derivatization.

3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol: Substitution Risks


Generic substitution with unsubstituted 1,3-propanesultam or other γ-sultam derivatives is not advisable due to the target compound's unique 3-hydroxypropyl appendage. This primary alcohol group serves as a synthetic handle for esterification, etherification, oxidation to carboxylic acid, or conjugation reactions, enabling site-specific modifications that are unattainable with the simpler core . Furthermore, the hydroxypropyl substituent alters the compound's physicochemical profile—including water solubility and solid-state properties—relative to its unsubstituted analog 1,3-propanesultam, which exists as a liquid at room temperature . Substitution without careful consideration of these differences may compromise downstream synthetic routes, yield, or product integrity in applications ranging from medicinal chemistry to materials science.

3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol vs. Analogs


Molecular Weight and Formula Difference

3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol possesses a molecular weight of 179.24 g/mol and a molecular formula of C₆H₁₃NO₃S, reflecting the addition of a 3-hydroxypropyl group to the 1,3-propanesultam core . In contrast, the unsubstituted 1,3-propanesultam has a molecular weight of 121.16 g/mol (C₃H₇NO₂S) [1]. This difference of 58.08 g/mol corresponds exactly to the C₃H₆O moiety of the hydroxypropyl chain, directly accounting for the structural divergence .

Organic Synthesis Medicinal Chemistry Building Blocks

Physical State and Solubility Advantage

3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol is reported as a water-soluble, white crystalline powder . In contrast, 1,3-propanesultam (the unsubstituted γ-sultam) is described as a liquid at 20°C . The solid crystalline form of the target compound offers advantages in handling, weighing accuracy, and storage stability relative to a liquid comparator.

Formulation Solubility Solid-State Chemistry

Cost Comparison vs. 1,3-Propanesultam

3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol commands a significantly higher price point than the simpler 1,3-propanesultam. The target compound is listed at approximately £413 for 250 mg (£1.65/mg) from Fluorochem , while 1,3-propanesultam is available at $16 for 250 mg ($0.064/mg) from AKSci . This represents a price differential of over 25-fold per milligram.

Procurement Cost Analysis Specialty Chemicals

GHS Hazard Profile

3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile indicates moderate acute toxicity and irritant properties. In comparison, 1,3-propanesultam is also associated with H315 and H319, but specific quantitative hazard data (e.g., LD50) are not publicly available for direct comparison .

Safety Data Hazard Assessment Laboratory Handling

Hydroxypropyl Derivatization Advantage

The primary alcohol group of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol provides a site for esterification, etherification, oxidation to carboxylic acid, or Mitsunobu reactions . This synthetic versatility is absent in 1,3-propanesultam, which lacks any functional handle on the nitrogen substituent. While no direct comparative yield data are available, the presence of the hydroxyl group enables divergent synthetic pathways that the unsubstituted core cannot access [1].

Synthetic Chemistry Functionalization Drug Discovery

Antimicrobial Potential (Class-Level)

Compounds containing the isothiazolidine 1,1-dioxide (γ-sultam) scaffold have been reported to exhibit antimicrobial properties [1]. While no direct MIC (minimum inhibitory concentration) data are available for 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol specifically, the class-level activity of γ-sultams suggests potential utility as preservatives or antimicrobial agents. However, quantitative comparative data against established biocides such as MIT (methylisothiazolinone) or BIT (benzisothiazolinone) are absent from the public domain [2]. This evidence is therefore supportive only and cannot be used for definitive performance claims.

Antimicrobial Preservation Biocide

3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol Application Scenarios


Synthesis of γ-Sultam Drug Candidates

In medicinal chemistry programs exploring γ-sultam scaffolds for kinase inhibition, anti-inflammatory activity, or CNS targets, 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol provides a pre-functionalized core with a primary alcohol for conjugation to pharmacophores [1]. The hydroxyl group can be esterified with carboxylic acid-containing fragments, oxidized to a carboxylic acid for amide bond formation, or converted to a leaving group for nucleophilic displacement . This eliminates the need for de novo installation of a hydroxypropyl chain onto the sultam ring, streamlining synthetic routes.

Water-Soluble Derivatives for Biological Assays

The water solubility of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol (reported as a water-soluble crystalline powder) makes it suitable for aqueous-based biological assays and formulations [1]. Unlike many hydrophobic γ-sultam derivatives, this compound's hydroxypropyl group enhances hydrophilicity, potentially improving bioavailability or reducing the need for co-solvents in in vitro testing .

Polymer and Material Science Building Block

The dual functionality of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol—a sulfonamide ring and a primary alcohol—positions it as a monomer or chain extender in polymer synthesis [1]. The alcohol can participate in polycondensation reactions (e.g., with diisocyanates for polyurethanes, or with diacids for polyesters), while the γ-sultam moiety may impart thermal stability or specific binding properties .

Agrochemical or Preservative Intermediate

Given the class-level antimicrobial activity of isothiazolidine 1,1-dioxides, 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol may serve as a starting material for the synthesis of novel biocides or agrochemicals [1]. However, as noted in Section 3, no direct quantitative antimicrobial data exist for this specific compound. Researchers should therefore treat this as an exploratory building block rather than a validated preservative agent, and must conduct their own MIC and formulation studies .

Technical Documentation Hub

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